physicochemical properties of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride
physicochemical properties of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-[(4-Fluorobenzyl)oxy]benzoyl Chloride
Executive Summary & Structural Logic
3-[(4-Fluorobenzyl)oxy]benzoyl chloride is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase pathways. Structurally, it combines a reactive benzoyl chloride core with a 4-fluorobenzyl ether tail.
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The Chloride Core: Provides high electrophilicity for rapid amidation or esterification, serving as the "warhead" for coupling reactions.
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The Fluorine Substituent: The para-fluoro group on the benzyl ring blocks metabolic oxidation (P450 hydroxylation) at the vulnerable benzylic position, significantly enhancing the pharmacokinetic half-life of the final drug candidate.
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The Meta-Linkage: The 3-position (meta) substitution pattern creates a specific "bent" molecular geometry often required to fit into hydrophobic pockets of enzymes, distinct from the linear topology of para-substituted analogs.
This guide details the physicochemical properties, synthesis, and handling of this compound, treating it as a transient reactive intermediate derived from its stable acid precursor.
Physicochemical Properties
Due to the high reactivity of the acid chloride, definitive experimental data is often recorded for its stable precursor, 3-[(4-fluorobenzyl)oxy]benzoic acid . The chloride itself is typically generated in situ.
Table 1: Comparative Physicochemical Data
| Property | Precursor (Acid) | Target (Acyl Chloride) |
| IUPAC Name | 3-[(4-Fluorobenzyl)oxy]benzoic acid | 3-[(4-Fluorobenzyl)oxy]benzoyl chloride |
| CAS Number | 457-97-6 (or 107135-23-9) | Not widely indexed; generated in situ |
| Molecular Weight | 246.24 g/mol | 264.68 g/mol |
| Physical State | White Crystalline Solid | Viscous Oil or Low-Melting Solid |
| Melting Point | 148–150 °C [1] | N/A (Decomposes/Hydrolyzes) |
| Solubility | DMSO, Methanol, dilute Base | DCM, THF, Toluene (Anhydrous) |
| LogP (Predicted) | ~3.2 | ~3.8 (Highly Lipophilic) |
| Stability | Stable at RT | Moisture Sensitive (Hydrolyzes rapidly) |
Critical Note: Do not attempt to store the chloride for extended periods (>24h) unless under strict inert atmosphere at -20°C. It will revert to the acid upon contact with atmospheric moisture, releasing HCl gas.
Synthetic Protocol: In Situ Generation
The most robust method for utilizing this compound involves a two-stage workflow: (1) Formation of the ether linkage, and (2) Activation of the carboxyl group.
Stage 1: Ether Synthesis (Williamson Etherification)
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Reagents: 3-Hydroxybenzoic acid, 4-Fluorobenzyl bromide, KOH/K₂CO₃.
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Solvent: Ethanol/Water or DMF.
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Mechanism: SN2 attack of the phenoxide ion on the benzylic bromide.
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Outcome: Yields the stable acid precursor (MP ~148°C).
Stage 2: Chlorination (The "Active" Step)
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Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).
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Catalyst: DMF (Dimethylformamide) - Essential for Vilsmeier-Haack intermediate formation.
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Protocol:
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Suspend 1.0 eq of dry 3-[(4-fluorobenzyl)oxy]benzoic acid in anhydrous Dichloromethane (DCM).
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Add catalytic DMF (2-3 drops).
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Add 1.2 eq Oxalyl Chloride dropwise at 0°C.
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Allow to warm to RT and stir for 2 hours until gas evolution (CO/CO₂/HCl) ceases.
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Evaporate solvent under reduced pressure to obtain the crude acid chloride.
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Use immediately for the coupling step.
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Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the workflow from raw materials to the final reactive intermediate and its potential degradation.
Figure 1: Synthetic workflow from commercial starting materials to the activated acid chloride, highlighting the critical moisture sensitivity.
Reactivity Profile & Applications
The 3-[(4-Fluorobenzyl)oxy]benzoyl chloride is a versatile "building block" used to introduce the fluorobenzyl-ether motif into larger pharmacophores.
A. Amide Coupling (Schotten-Baumann Conditions)
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Reaction: Acid Chloride + Primary/Secondary Amine → Amide.
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Utility: Used to synthesize kinase inhibitors where the amide bond mimics the ATP hinge region interactions.
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Protocol: React in DCM with Et₃N or DIPEA at 0°C. The reaction is usually instantaneous.
B. Friedel-Crafts Acylation
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Reaction: Acid Chloride + Electron-Rich Arene (e.g., Indole, Pyrrole) + AlCl₃.
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Utility: Key step in synthesizing structures similar to Vonoprazan (though Vonoprazan uses a sulfonyl core, similar acyl analogs are common in P-CAB research).
C. Analytical Characterization (Self-Validation)
To confirm the conversion of Acid → Chloride without isolating the unstable species:
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Quench Test: Take an aliquot of the reaction mixture and add it to dry Methanol.
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TLC/LC-MS: Analyze the product. You should see the Methyl Ester (MW ~260 + 14 = 274).
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Interpretation: If only the Acid is seen, the chlorination failed. If Methyl Ester is seen, the Chloride was successfully formed.
Safety & Handling (HSE)
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Corrosivity: As an acid chloride, this compound releases HCl upon contact with moisture (lung/eye irritant).
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Lachrymator: Handle only in a functioning fume hood.
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Storage: Store the Acid precursor at room temperature. Generate the Chloride only on demand.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
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Biosynce . (n.d.). 3-((4-Fluorobenzyl)oxy)benzoic Acid CAS 457-97-6 Properties. Retrieved from
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National Center for Biotechnology Information (PubChem) . (2025).[1] Compound Summary for 3-[(4-Fluorobenzyl)oxy]benzoic acid. Retrieved from [1]
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ChemicalBook . (2025). 4-Fluorobenzyl chloride Synthesis and Derivatives. Retrieved from
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Google Patents . (2014). Synthetic method of Vonoprazan intermediates (CN113896655A). Retrieved from
